molecular formula C7H15N3O B2541276 1-Azido-3-(tert-butoxy)propane CAS No. 1307854-16-5

1-Azido-3-(tert-butoxy)propane

Cat. No.: B2541276
CAS No.: 1307854-16-5
M. Wt: 157.217
InChI Key: ATRBZTMEEOSEMY-UHFFFAOYSA-N
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Description

1-Azido-3-(tert-butoxy)propane is an organic compound that belongs to the class of azides Azides are known for their high reactivity and versatility in various chemical reactions

Preparation Methods

The synthesis of 1-Azido-3-(tert-butoxy)propane typically involves the reaction of 3-chloro-1-(tert-butoxy)propane with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The azide ion (N₃⁻) acts as a nucleophile, displacing the chlorine atom in a nucleophilic substitution reaction .

Chemical Reactions Analysis

1-Azido-3-(tert-butoxy)propane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and palladium on carbon. The major products formed from these reactions are amines and triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Azido-3-(tert-butoxy)propane primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds .

Comparison with Similar Compounds

1-Azido-3-(tert-butoxy)propane can be compared with other organic azides such as phenyl azide and benzyl azide. While all these compounds share the azide functional group, this compound is unique due to the presence of the tert-butoxy group, which can influence its reactivity and solubility. Similar compounds include:

Properties

IUPAC Name

2-(3-azidopropoxy)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBZTMEEOSEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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